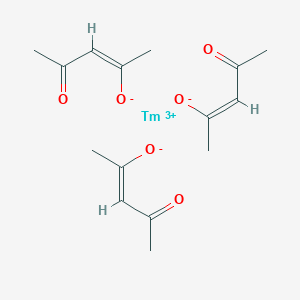
Thulium-2,4-Pentanedionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium(III) acetylacetonate trihydrate is a coordination compound with the chemical formula C15H21O6Tm. It is a white powder that is soluble in organic solvents and is commonly used in various scientific and industrial applications. The compound is known for its high purity and stability, making it a valuable material in research and development.
Métodos De Preparación
Thulium(III) acetylacetonate trihydrate can be synthesized through the reaction of thulium hydroxide with acetylacetone. The reaction typically involves dissolving thulium hydroxide in an organic solvent, such as ethanol, and then adding acetylacetone to the solution. The mixture is then heated to promote the reaction, resulting in the formation of thulium(III) acetylacetonate trihydrate. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
Thulium(III) acetylacetonate trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The compound can also react with other ligands to form new coordination complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Thulium(III) acetylacetonate trihydrate is widely used in scientific research due to its unique properties. In chemistry, it is used as a precursor for the synthesis of thulium-containing materials and as a catalyst in organic reactions. In biology and medicine, the compound is used in the development of imaging agents and as a component in certain therapeutic formulations. In industry, it is used in the production of advanced materials, such as nanostructures and thin films .
Mecanismo De Acción
The mechanism of action of thulium(III) acetylacetonate trihydrate involves the formation of chelate rings through the bonding of the acetylacetonate anion to the thulium ion. This chelation stabilizes the thulium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reactions it participates in .
Comparación Con Compuestos Similares
Thulium(III) acetylacetonate trihydrate can be compared to other metal acetylacetonates, such as those of aluminum, manganese, cobalt, chromium, iron, and titanium. While these compounds share similar coordination chemistry, thulium(III) acetylacetonate trihydrate is unique due to the specific properties of the thulium ion, such as its electronic configuration and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Similar Compounds
- Aluminum acetylacetonate
- Manganese acetylacetonate
- Cobalt acetylacetonate
- Chromium acetylacetonate
- Iron acetylacetonate
- Titanium acetylacetonate
Propiedades
Fórmula molecular |
C15H21O6Tm |
|---|---|
Peso molecular |
466.26 g/mol |
Nombre IUPAC |
(Z)-4-oxopent-2-en-2-olate;thulium(3+) |
InChI |
InChI=1S/3C5H8O2.Tm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Clave InChI |
ASFMKHGVRGERPB-LNTINUHCSA-K |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tm+3] |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tm+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


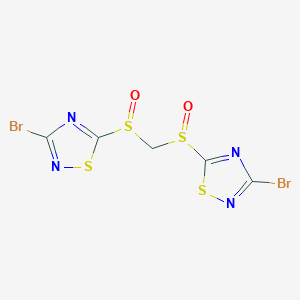

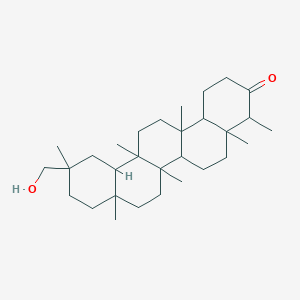
![1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B13398747.png)
![4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)
![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)
![6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13398766.png)
![(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B13398772.png)

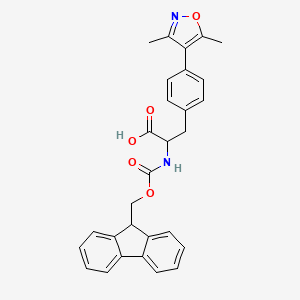
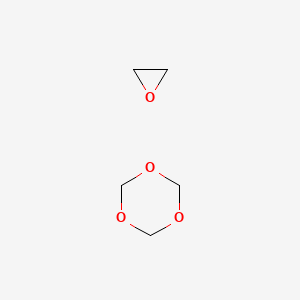
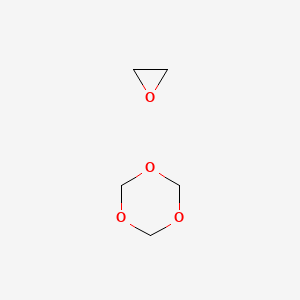
![N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine](/img/structure/B13398829.png)
